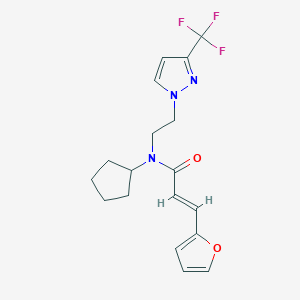
(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes information from various studies to explore its biological activity, including anticancer, anti-inflammatory, and antifungal properties.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H22F3N3O. The presence of the trifluoromethyl group and the furan moiety contributes to its unique chemical properties, which are crucial for its biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives containing pyrazole rings have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, suggesting a potential for this compound in cancer therapy .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Similar compounds have been reported to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. For example, compounds with trifluoromethyl groups have been associated with reduced expression of inflammatory markers in vitro . The specific mechanisms through which this compound exerts anti-inflammatory effects require further investigation.
Antifungal Activity
The antifungal activity of related compounds has been well-documented. A study on pyrazole derivatives indicated that these compounds could inhibit fungal growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents . The presence of the furan ring and trifluoromethyl group may enhance the antifungal efficacy of this compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. Research has shown that modifications in the cyclopentyl and furan moieties can significantly impact the compound's potency against various biological targets. For example, the introduction of electron-withdrawing groups like trifluoromethyl has been linked to enhanced activity due to increased lipophilicity and improved binding affinity to target proteins .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Anticancer Efficacy : A derivative with a similar structure was shown to inhibit MCF-7 cell proliferation with an IC50 value of 1.27 µM, demonstrating significant potential for therapeutic applications in oncology .
- Anti-inflammatory Mechanisms : Another study reported that pyrazole derivatives significantly reduced TNF-alpha levels in vitro, suggesting potential for treating inflammatory diseases .
- Fungal Inhibition : Compounds with analogous structures exhibited MIC values as low as 12.5 µg/mL against Fusarium oxysporum, indicating strong antifungal properties that may be applicable to this compound as well .
Propriétés
IUPAC Name |
(E)-N-cyclopentyl-3-(furan-2-yl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c19-18(20,21)16-9-10-23(22-16)11-12-24(14-4-1-2-5-14)17(25)8-7-15-6-3-13-26-15/h3,6-10,13-14H,1-2,4-5,11-12H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAPGKHNPDOHDH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














